4(5H)-Pyrimidinone, 2-amino-6-ethoxy-
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Overview
Description
2-amino-6-ethoxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxypyrimidin-4(5H)-one typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Reaction Conditions:
Reagents: Ethyl cyanoacetate, guanidine
Solvent: Ethanol or methanol
Temperature: 60-80°C
Catalyst: Base (e.g., sodium ethoxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-ethoxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amines
Substitution: Substituted pyrimidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-6-ethoxypyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-hydroxypyrimidine
- 2-amino-6-methylpyrimidin-4(5H)-one
- 2-amino-4,6-dimethylpyrimidine
Uniqueness
2-amino-6-ethoxypyrimidin-4(5H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other pyrimidine derivatives.
Properties
CAS No. |
408335-44-4 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-amino-6-ethoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5-3-4(10)8-6(7)9-5/h2-3H2,1H3,(H2,7,8,10) |
InChI Key |
OZGVZJGEUWMKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=O)C1)N |
Origin of Product |
United States |
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